1-Phenyl-3-pyrrolidinone hydrochloride
Description
1-Phenyl-3-pyrrolidinone hydrochloride (CAS: 212-633-1, EC: 833-86-3) is a hydrochloride salt of a propiophenone derivative featuring a pyrrolidine ring. Its molecular formula is C₁₃H₁₇NO·HCl, with a molecular weight of 239.8 g/mol . Limited acute toxicity data are available, though standard safety precautions (e.g., use of personal protective equipment) are advised during handling .
Properties
IUPAC Name |
1-phenylpyrrolidin-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO.ClH/c12-10-6-7-11(8-10)9-4-2-1-3-5-9;/h1-5H,6-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBRZPUZXCPHCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1=O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Phenyl-3-pyrrolidinone hydrochloride (also known as I-O-1) is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological properties, including analgesic effects, sedative qualities, and interactions with various biological systems.
Chemical Structure and Properties
1-Phenyl-3-pyrrolidinone hydrochloride is a pyrrolidinone derivative characterized by a phenyl group attached to the nitrogen-containing five-membered ring. The hydrochloride form enhances its solubility in water, making it suitable for various biological assays.
Analgesic Activity
Research indicates that 1-Phenyl-3-pyrrolidinone hydrochloride exhibits analgesic properties comparable to traditional opioids like codeine. A study by Telford & Keats demonstrated that intramuscular doses of I-O-1 were effective in postoperative pain relief, although higher doses were associated with significant side effects such as dizziness and grogginess . The analgesic potency was notably less than that of codeine, suggesting a lower potential for addiction.
Table 1: Analgesic Potency Comparison
| Compound | Dose (mg/70 kg) | Analgesic Effect | Side Effects |
|---|---|---|---|
| 1-Phenyl-3-pyrrolidinone | 200 | Moderate | Dizziness, grogginess |
| Codeine | 200 | High | Nausea, dizziness |
| Placebo | N/A | None | None |
Sedative Effects
In addition to its analgesic properties, I-O-1 has been observed to induce sedative effects. Participants in studies reported feelings of drowsiness and sedation, which may limit its use as an analgesic in certain populations . The sedative action appears to be more pronounced than its analgesic effect, raising questions about its therapeutic applications.
The mechanism of action for 1-Phenyl-3-pyrrolidinone hydrochloride is not fully elucidated but likely involves modulation of neurotransmitter systems. It appears to interact with opioid receptors similarly to other analgesics but with a unique profile that suggests additional pathways may be involved. This could include interactions with GABAergic systems, contributing to its sedative effects .
Table 2: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2,6-Dipyrrolidino-1,4-dibromobenzene | S. aureus | 0.0039 mg/mL |
| 1-Phenyl-3-pyrrolidinone | E. coli | Not yet determined |
Case Studies and Clinical Observations
Clinical observations have noted that while I-O-1 provides some analgesic relief, it may also lead to adverse reactions such as nausea and respiratory depression. In a series of case studies involving former opiate addicts, the compound was found to have a lower potential for addiction compared to traditional opioids . However, the side effects reported necessitate careful consideration when prescribing this compound.
Scientific Research Applications
Medicinal Chemistry
1-Phenyl-3-pyrrolidinone hydrochloride has been investigated for its potential analgesic properties. Research indicates that derivatives of this compound exhibit varying degrees of analgesic activity, comparable to established opioids such as codeine. For instance, studies have shown that intramuscular administration of related compounds can lead to significant analgesic effects at higher doses, although side effects like dizziness and nausea were also reported .
Drug Development
The compound has been explored as a potential candidate in the development of new therapeutic agents. Its structural similarity to known psychoactive substances positions it as a subject of interest in the synthesis of new drugs targeting central nervous system disorders. For example, it has been noted that derivatives can activate specific receptors involved in pain modulation and sedation .
Synthetic Organic Chemistry
In synthetic organic chemistry, 1-Phenyl-3-pyrrolidinone hydrochloride serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable for creating novel compounds with desired pharmacological properties. Researchers have utilized its reactivity to develop new synthetic pathways for producing related pyrrolidine derivatives .
Case Study 1: Analgesic Potency Comparison
A clinical study compared the analgesic potency of 1-Phenyl-3-pyrrolidinone hydrochloride with codeine in postoperative patients. The results indicated that while significant analgesia was not observed until higher doses were administered, patients reported adverse effects that limited the tolerable dosage . This study highlights both the potential and limitations of the compound in clinical settings.
Case Study 2: Synthesis and Characterization
In a laboratory setting, researchers synthesized various derivatives of 1-Phenyl-3-pyrrolidinone hydrochloride to evaluate their biological activity. The synthesis involved multiple steps, including the formation of key intermediates and subsequent characterization using spectroscopic methods. The resulting compounds showed promising activity against specific biological targets, demonstrating the utility of this compound in drug discovery .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine vs. Pyrrolidine Substituents
1-Phenyl-3-(piperidin-1-yl)propan-1-one Hydrochloride
- Molecular Formula: C₁₄H₁₉NO·HCl
- Molecular Weight : 253.77 g/mol
- Key Differences :
- Replaces the pyrrolidine (5-membered ring) with a piperidine (6-membered ring).
- Increased molecular weight and lipophilicity due to the additional methylene group in the piperidine ring.
- Applications : Used as Trihexyphenidyl Hydrochloride Impurity A , a reference standard in pharmaceutical quality control for antiparkinson agents .
- Significance : The piperidine ring may enhance metabolic stability compared to pyrrolidine, influencing its persistence in biological systems.
1-(3-Chlorophenyl)piperazin-2-one Hydrochloride
Derivatives with Alternative Heterocycles or Functional Groups
1-(Pyridin-3-yl)piperazine Hydrochloride
- Molecular Formula : C₉H₁₂N₃·HCl
- Molecular Weight : 201.67 g/mol
- Key Differences :
- Contains a pyridine ring (aromatic, electron-deficient) instead of phenyl.
- The piperazine moiety introduces two basic nitrogen centers, enhancing solubility in acidic conditions.
2-Pyrrolidone
- Molecular Formula: C₄H₇NO
- Molecular Weight : 85.1 g/mol
- Key Differences :
- A simpler lactam structure without the phenyl or hydrochloride groups.
- Higher polarity due to the lactam ring, making it a common solvent in pharmaceutical formulations.
- Applications : Used in polymer synthesis and drug delivery systems .
Physicochemical and Pharmacological Comparisons
Research Findings and Implications
- Structural Impact on Bioactivity: The pyrrolidine ring in 1-phenyl-3-pyrrolidinone hydrochloride may confer faster metabolic clearance compared to piperidine analogs due to its smaller size and rigidity .
- Safety Considerations: While 1-phenyl-3-pyrrolidinone hydrochloride lacks acute toxicity data, its piperazine-based analogs (e.g., 1-(pyridin-3-yl)piperazine HCl) are classified as low-risk, highlighting the variability in hazard profiles among structurally related compounds .
Preparation Methods
Cyclization of Phenyl-substituted Precursors
A common approach involves the cyclization of phenyl-substituted amides or ketoesters to form the pyrrolidinone ring. For example, the preparation of 1-phenyl-3-pyrrolidinone derivatives has been reported via the following steps:
- Starting from itaconic acid and aniline, the intermediate β-keto ester is synthesized by Masamune-Claisen condensation using 1,1'-carbonyldiimidazole (CDI) as an activating agent in anhydrous acetonitrile at room temperature.
- This β-keto ester is then converted into an enaminone intermediate by reaction with N,N-dimethylformamide dimethylacetal (DMFDMA) under reflux in toluene.
- Cyclization is achieved by treatment with amidines (such as acetamidine or benzamidine), yielding methyl 4-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylates.
- Hydrolysis of these esters with aqueous sodium hydroxide in methanol/THF affords the corresponding carboxylic acids, which are key intermediates in further transformations.
This multi-step synthesis, although targeting pyrrolidinone derivatives, highlights the chemical environment and intermediates relevant to the preparation of 1-phenyl-3-pyrrolidinone structures.
Salt Formation with Hydrochloric Acid
The hydrochloride salt is typically prepared by treating the free base 1-phenyl-3-pyrrolidinone with hydrochloric acid in appropriate solvents such as acetone or ethyl acetate. For example:
- Dissolving the free base in acetone and adding p-toluenesulfonic acid monohydrate followed by refluxing and cooling leads to crystallization of the hydrochloride salt.
- The product is isolated by filtration and washing with ether to yield the hydrochloride salt as a white crystalline solid.
This method ensures the formation of a stable crystalline hydrochloride salt suitable for further applications.
Solvent and Reaction Conditions
The choice of solvents and reaction conditions significantly influences yield and purity:
| Step | Solvent(s) | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| β-Keto ester formation | Anhydrous acetonitrile | Room temperature | Not specified | Activation by CDI |
| Enaminone intermediate | Toluene | Reflux | Not specified | Reaction with DMFDMA |
| Cyclization to pyrrolidinone | Not specified | Not specified | 50-65% | Using amidines (acetamidine, benzamidine) |
| Hydrolysis to carboxylic acid | Methanol/THF mixture | Room temperature, aqueous NaOH | 86-92% | Mild hydrolysis |
| Hydrochloride salt formation | Acetone or ethyl acetate | Reflux 5 min, then cooling | 63% | Using p-toluenesulfonic acid monohydrate |
These conditions reflect optimized laboratory protocols for efficient synthesis and isolation of 1-phenyl-3-pyrrolidinone hydrochloride and related intermediates.
Yields and Purity
- The hydrochloride salt formation typically yields about 63% isolated product with a melting point range of 139–141 °C, indicating good purity.
- Intermediate steps such as cyclization and hydrolysis provide yields ranging from 50% to over 90%, depending on the specific substrate and reaction conditions.
- Purity of final compounds is often confirmed by melting point, elemental analysis, and spectroscopic methods including NMR and MS.
Analytical Characterization
The synthesized 1-phenyl-3-pyrrolidinone hydrochloride and its intermediates are characterized by:
- Melting Point Determination: Confirms purity and identity (e.g., 139–141 °C for the hydrochloride salt).
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the chemical structure and substitution patterns.
- Elemental Analysis: Verifies the elemental composition within ±0.4% of theoretical values.
- Mass Spectrometry (MS): Confirms molecular weight and structural features.
- Infrared Spectroscopy (IR): Identifies functional groups such as lactam carbonyl and aromatic rings.
Summary Table of Preparation Methods
Q & A
Basic Research Questions
Q. What safety protocols should be followed when handling 1-Phenyl-3-pyrrolidinone hydrochloride in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .
- Storage : Store in a cool, dry, well-ventilated area away from incompatible substances (e.g., strong oxidizers). Ensure containers are tightly sealed to prevent moisture absorption .
- Spill Management : Contain spills mechanically using inert absorbents (e.g., vermiculite). Dispose of contaminated materials according to hazardous waste regulations .
Q. What first-aid measures are recommended for accidental exposure during experiments?
- Methodological Answer :
- Inhalation : Immediately move to fresh air. Administer oxygen if breathing is difficult and seek medical attention .
- Skin Contact : Wash thoroughly with soap and water for ≥15 minutes. Remove contaminated clothing and monitor for irritation .
- Eye Contact : Rinse eyes with lukewarm water for ≥15 minutes, holding eyelids open. Consult an ophthalmologist if irritation persists .
- Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical assistance .
Q. How can researchers determine the purity and structural integrity of 1-Phenyl-3-pyrrolidinone hydrochloride?
- Methodological Answer :
- Analytical Techniques :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile:water (70:30) to assess purity .
- NMR Spectroscopy : Compare H and C spectra with reference data to confirm molecular structure (e.g., pyrrolidinone ring protons at δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (expected m/z: 239.8 for [M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How can synthesis routes for 1-Phenyl-3-pyrrolidinone hydrochloride be optimized to improve yield and scalability?
- Methodological Answer :
- Parameter Optimization :
- Temperature : Conduct reactions at 50°C to enhance solubility and reaction kinetics (e.g., salt formation with HCl) .
- Reagent Stoichiometry : Use 1.0 M HCl in a 3:1 molar ratio to ensure complete protonation of the pyrrolidinone nitrogen .
- Purification : Employ recrystallization from ethanol/water mixtures to isolate high-purity crystals (>98%) .
- Scale-Up Considerations : Implement continuous flow chemistry to maintain consistency in large-scale batches .
Q. What strategies can resolve discrepancies in reported physicochemical properties (e.g., melting point, solubility)?
- Methodological Answer :
- Experimental Determination :
- Melting Point : Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min under nitrogen .
- Solubility : Perform shake-flask experiments in solvents (e.g., water, DMSO) at 25°C, followed by UV-Vis quantification .
- Data Cross-Validation : Compare results with computational predictions (e.g., COSMO-RS simulations) to identify outliers .
Q. How can structural analogs of 1-Phenyl-3-pyrrolidinone hydrochloride be screened for pharmacological activity?
- Methodological Answer :
- In Vitro Assays :
- Receptor Binding : Use radioligand displacement assays (e.g., H-labeled ligands) to evaluate affinity for dopamine or serotonin receptors .
- Enzyme Inhibition : Test analogs against target enzymes (e.g., monoamine oxidases) using fluorometric or colorimetric substrates .
- SAR Analysis : Corporate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) into QSAR models to predict activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
